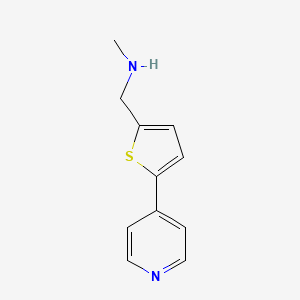

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine

描述

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is a methanamine derivative featuring a thiophene ring substituted at the 5-position with a pyridine group and at the 2-position with an N-methylaminomethyl moiety. Evidence suggests its relevance in medicinal chemistry, particularly in studies involving bacterial riboswitches, where analogs of thiamine pyrophosphate (TPP) are explored for antibiotic development . The compound’s pyridine-thiophene scaffold may enhance binding affinity to RNA aptamers, as seen in structurally related fragments (e.g., compound 9 in ).

属性

IUPAC Name |

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-10-2-3-11(14-10)9-4-6-13-7-5-9/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZQLBHWDPNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(S1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640448 | |

| Record name | N-Methyl-1-[5-(pyridin-4-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-47-5 | |

| Record name | N-Methyl-1-[5-(pyridin-4-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Precursors

- 4-Bromopyridine or 4-chloropyridine : serves as the pyridine ring source.

- 2-Bromothiophene or 2-chlorothiophene derivatives : provide the thiophene ring.

- N-methylmethanamine or methylamine derivatives : supply the methylated amine functionality.

Key Reaction Steps

Formation of 5-pyridin-4-ylthiophene intermediate

A palladium-catalyzed Suzuki or Stille cross-coupling reaction is performed between a halogenated pyridine (e.g., 4-bromopyridine) and a boronic acid or stannylated thiophene derivative (e.g., 2-thiopheneboronic acid). This step constructs the biaryl linkage between the pyridine and thiophene rings.Introduction of the methanamine group

The intermediate is then subjected to reductive amination or nucleophilic substitution to attach the N-methylmethanamine group at the 2-position of the thiophene ring. This can involve reaction with formaldehyde and methylamine or direct amination using palladium-catalyzed Buchwald–Hartwig amination protocols.Purification and characterization

The final compound is purified by chromatographic techniques such as column chromatography or preparative thin-layer chromatography. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Catalysts

| Step | Conditions | Catalyst/ Reagents | Notes |

|---|---|---|---|

| Cross-coupling (pyridine-thiophene) | 80–110 °C, inert atmosphere (N2 or Ar) | Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3, Cs2CO3) | Solvent: DMF, toluene, or dioxane |

| Amination (methanamine introduction) | 50–90 °C, inert atmosphere | Pd2(dba)3, BINAP or Xantphos, methylamine/formaldehyde | Reductive amination or Buchwald–Hartwig amination |

| Purification | Silica gel chromatography | Solvent gradient (hexane/ethyl acetate) | Ensures removal of side-products |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical environment of protons and carbons, verifying the attachment of the methylamine and heteroaryl rings.

- Mass Spectrometry (MS) : Confirms the molecular weight (204.29 g/mol) and molecular ion peaks consistent with the target compound.

- Elemental Analysis : Validates the elemental composition (C, H, N, S) matching the molecular formula C11H12N2S.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

Research Findings and Optimization

- Catalyst Efficiency : Palladium catalysts such as Pd(PPh3)4 and Pd2(dba)3 have been shown to provide high yields (>80%) in the cross-coupling and amination steps when optimized with appropriate ligands like dppf or Xantphos.

- Reaction Time and Temperature : Optimal reaction times range from 6 to 24 hours, with temperatures carefully controlled to prevent decomposition or side reactions.

- Solvent Effects : Polar aprotic solvents such as DMF or dioxane enhance solubility and reaction rates.

- Scalability : Continuous flow reactors have been suggested for industrial scale-up to improve reproducibility and yield, minimizing catalyst loading and waste.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| Key Synthetic Strategy | Palladium-catalyzed cross-coupling and amination |

| Starting Materials | 4-halopyridine, 2-halothiophene, methylamine |

| Catalysts | Pd(PPh3)4, Pd2(dba)3, ligands (dppf, Xantphos) |

| Reaction Conditions | 50–110 °C, inert atmosphere, polar aprotic solvents |

| Purification Methods | Column chromatography, preparative TLC |

| Characterization | NMR, MS, elemental analysis, HPLC |

| Yield Range | 70–90% (dependent on optimization) |

化学反应分析

Types of Reactions:

Oxidation: N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various reduced amine derivatives.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Chemistry: N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is used to study the interactions between heterocyclic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and other high-tech materials .

作用机制

The mechanism of action of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine can be contextualized by comparing it to the following analogs:

Table 1: Key Comparative Data

Structural and Functional Analysis

- In contrast, pyrazole derivatives () exhibit distinct hydrogen-bonding capabilities, favoring plant hormone mimicry.

- Lipophilicity and Solubility : The tetrahydropyran analog () demonstrates higher water compatibility during synthesis (86–92% yields), whereas bis-thiophene derivatives () prioritize lipophilicity, likely for membrane penetration.

- Substituent Effects : Methyl groups on thiophene () or pyrazole () rings fine-tune steric and electronic properties, altering binding kinetics or solubility. The naphthalene derivative () exemplifies how extended aromatic systems cater to industrial rather than biological applications.

生物活性

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a pyridine ring connected through a methylamine group. This specific arrangement contributes to its distinct chemical properties, making it a valuable candidate for various biological studies.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it has been noted for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of procarcinogens .

- Receptor Modulation : It may also act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play vital roles in neurotransmission and have implications in various neurological disorders .

- Signal Transduction Pathways : The compound could influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those related to acute myeloid leukemia (AML). The mechanism involves inducing apoptosis in cancer cells, thus providing a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and potential clinical applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various analogs of this compound and assessed their biological activities. Some derivatives showed enhanced potency against targeted cancer cell lines compared to the parent compound .

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Findings indicate that the compound has a favorable half-life and bioavailability, supporting its potential as an effective therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (5-Pyrid-4-ylthien-2-yl)methanol | Similar thiophene-pyridine structure | Moderate anticancer activity |

| (5-Pyrid-4-ylthien-2-yl)methyl chloride | Chloride substitution | Enhanced enzyme inhibition |

| (5-Pyrid-4-ylthien-2-yl)methyl acetate | Acetate group addition | Improved solubility and bioactivity |

This compound stands out due to its specific combination of structural features that confer unique biological properties compared to its analogs.

常见问题

Basic: What synthetic methodologies are recommended for synthesizing N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves modular organic reactions, leveraging readily available thiophene and pyridine derivatives. A common approach includes:

- Step 1: Functionalization of the thiophene ring at the 5-position with a pyridin-4-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst .

- Step 2: Introduction of the methanamine moiety at the thiophene 2-position through nucleophilic substitution or reductive amination .

- Yield Optimization: Use of anhydrous conditions, controlled stoichiometry of methylamine derivatives, and purification via column chromatography or recrystallization. Comparative studies suggest that electron-withdrawing groups on the pyridine ring enhance coupling efficiency .

Basic: How does the substitution pattern (e.g., pyridin-4-yl at the 5-position of thiophene) influence the compound’s electronic properties and reactivity?

Answer:

The 5-pyridin-4-yl group introduces electron-withdrawing effects, polarizing the thiophene ring and increasing its susceptibility to electrophilic substitution. Key observations:

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., variable IC50 values across studies)?

Answer:

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or target selectivity. Methodological recommendations:

- Standardized Assay Protocols: Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤1% v/v) .

- Target Validation: Employ CRISPR-edited cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., riboswitches or kinases) .

- Metabolite Screening: LC-MS/MS analysis to rule out off-target interactions with metabolic enzymes .

Advanced: What computational strategies can predict the compound’s interaction with biological targets, and how do they align with experimental data?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to riboswitch aptamers (e.g., TPP riboswitch) or receptors. The pyridinyl-thiophene scaffold shows π-π stacking with aromatic residues, while the methylamine group forms hydrogen bonds .

- MD Simulations: Run 100-ns simulations to assess binding stability. For example, RMSD analysis reveals conformational flexibility in the thiophene ring, which may explain variable inhibition kinetics .

- Validation: Correlate docking scores with SPR-measured binding affinities (KD). Discrepancies >10% suggest oversimplified force fields .

Basic: What spectroscopic techniques are most effective for structural confirmation and purity assessment?

Answer:

- NMR: 1H/13C NMR to confirm regiochemistry (e.g., pyridinyl-thiophene coupling) and methylamine integration. Key signals: thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.5–8.7 ppm .

- X-ray Crystallography: Resolves absolute configuration, particularly for chiral intermediates .

- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., unreacted pyridine derivatives) .

Advanced: In comparative studies with analogs, what parameters should be prioritized to evaluate unique reactivity and bioactivity?

Answer:

- Structural Parameters:

- Substituent position on thiophene (e.g., 5-pyridinyl vs. 5-methyl).

- Amine methylation (tertiary vs. secondary).

- Functional Parameters:

- LogP (lipophilicity) and solubility in physiological buffers.

- Binding kinetics (kon/koff) to targets like bacterial riboswitches .

- Biological Parameters:

Advanced: How does the compound’s thiophene-pyridine scaffold influence its potential as a photoswitchable covalent inhibitor?

Answer:

The conjugated π-system enables light-induced isomerization or covalent binding:

- Photoactivation: UV irradiation (365 nm) triggers reactive intermediate formation (e.g., nitrenes), enabling covalent modification of cysteine residues in enzymes .

- Applications: Time-resolved inhibition studies (e.g., kinase activity assays) to map transient binding states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。